

# Genetic factors influencing outcomes of BSSO surgery

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An In-depth Technical Guide to Genetic Factors Influencing Outcomes of Bilateral Sagittal Split Osteotomy (**BSSO**) Surgery

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Bilateral Sagittal Split Osteotomy (**BSSO**) is a cornerstone of orthognathic surgery, widely used to correct dentofacial deformities of the mandible, such as prognathism, retrognathism, and asymmetry.[1][2] While the procedure has a high success rate, patient outcomes can be variable. Complications and suboptimal results, including neurosensory disturbances (NSD), condylar resorption (CR), and postoperative instability or relapse, present significant clinical challenges.[3][4][5][6]

Emerging evidence suggests that individual genetic variations may play a crucial role in predisposing patients to these adverse outcomes. Understanding the genetic underpinnings of **BSSO** success and failure is paramount for developing predictive biomarkers, personalizing surgical approaches, and identifying novel therapeutic targets for drug development to improve postoperative healing and long-term stability. This technical guide synthesizes the current evidence on genetic factors influencing key **BSSO** outcomes, details relevant experimental methodologies, and visualizes the complex biological pathways involved.

## Neurosensory Disturbance (NSD)

Injury to the inferior alveolar nerve (IAN) is a common complication of **BSSO**, with reported incidence rates of neurosensory disturbance ranging from 9% to 85%.[5] While many patients recover, persistent NSD can cause significant morbidity.[5][7][8] Clinical risk factors include patient age and the magnitude of surgical movement.[5][8] A landmark Genome-Wide Association Study (GWAS) has provided the most robust evidence to date of specific genetic factors influencing susceptibility to NSD after **BSSO**.[9]

## Genetic Association Data

A GWAS conducted on 304 patients who underwent **BSSO** identified significant associations between specific single nucleotide polymorphisms (SNPs) and the postoperative development of hypoesthesia (numbness) and dysesthesia (abnormal sensation).[9]

Outcome	SNP	Chromosome	Nearest Gene(s)	P-value
Hypoesthesia	rs11238419	14	ARID1B	$1.18 \times 10^{-7}$
Hypoesthesia	rs7544356	14	ZPLD1	$3.19 \times 10^{-7}$
Dysesthesia	rs2677879	18	METTL4	$2.30 \times 10^{-7}$

Table 1:  
Summary of  
SNPs  
Significantly  
Associated with  
Neurosensory  
Disturbance  
Post-BSSO.  
Data extracted  
from a GWAS  
study.[9]

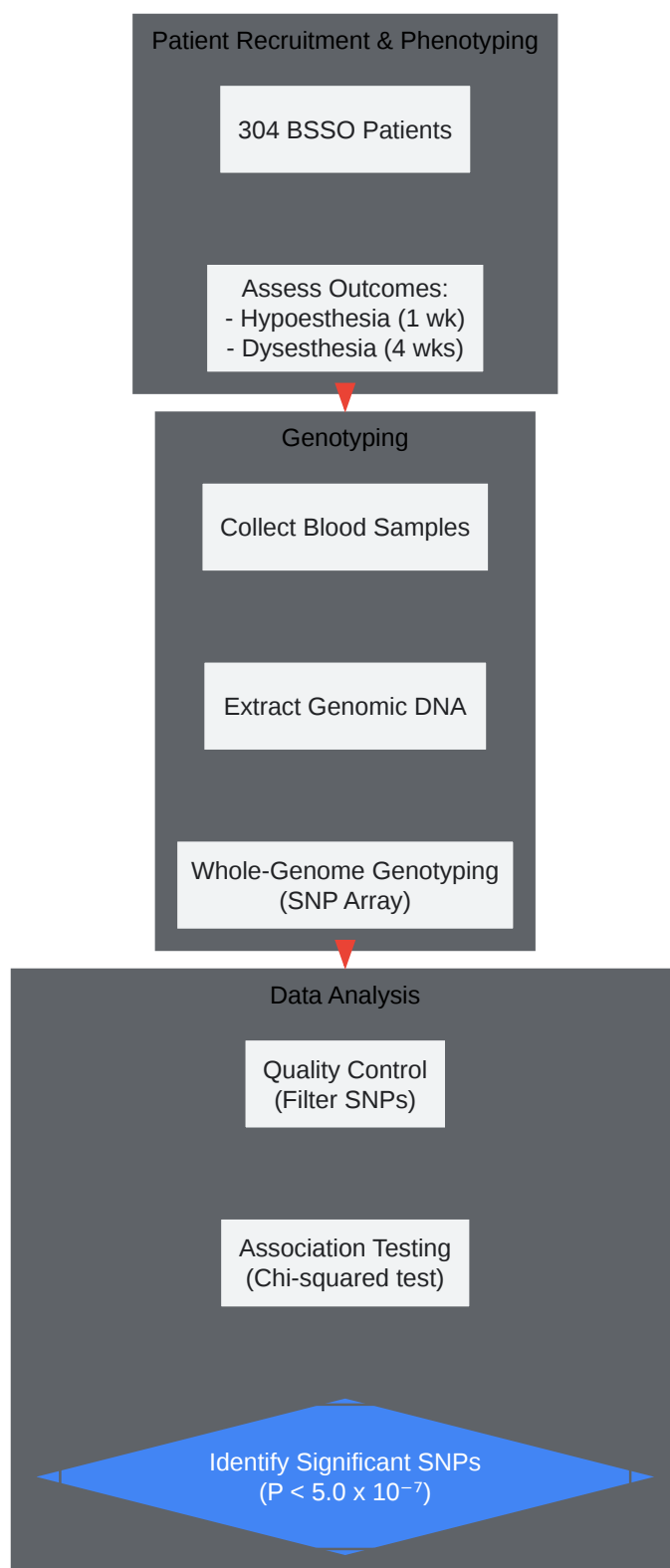
The study suggests that polymorphisms near the ARID1B and ZPLD1 genes are linked to hypoesthesia, while a nonsynonymous SNP in the METTL4 (methyltransferase like 4) gene is associated with dysesthesia.[9] These findings indicate that an individual's genetic makeup can significantly influence their vulnerability to IAN sensory disturbances following surgery.

## Experimental Protocol: Genome-Wide Association Study for NSD

The methodology employed in the key GWAS provides a blueprint for future genetic investigations in this field.[9]

- Patient Cohort:
  - 304 Japanese patients undergoing **BSSO** for mandibular prognathism were included.
  - Exclusion criteria included cleft lip/palate, systemic bone or connective tissue diseases, and distinct IAN injury during surgery.
- Phenotype Assessment:
  - Hypoesthesia: Evaluated 1 week post-surgery using a tactile test with a nylon monofilament on the mental region. The outcome was binary (presence/absence).
  - Dysesthesia: Evaluated 4 weeks post-surgery via patient interview, defined as the presence of spontaneous, unpleasant, abnormal sensations. The outcome was binary (presence/absence).
- Genotyping and Analysis:
  - DNA Extraction: Whole blood samples were collected, and genomic DNA was extracted.
  - Genotyping: Whole-genome genotyping was performed using Illumina BeadChips, assaying approximately 300,000 SNPs.
  - Quality Control: SNPs with low call rates ( $<99\%$ ), low minor allele frequency ( $<0.01$ ), or deviation from Hardy-Weinberg equilibrium ( $P < 1.0 \times 10^{-6}$ ) were excluded.
  - Statistical Analysis: A chi-squared test for trend was used to assess the association between SNP genotypes and the binary outcomes (hypoesthesia or dysesthesia). A significance threshold of  $P < 5.0 \times 10^{-7}$  was used to account for multiple testing.

## Visualization: GWAS Experimental Workflow



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*Caption: Workflow for a Genome-Wide Association Study (GWAS).*

## Condylar Resorption (CR)

Condylar resorption is a serious complication that can lead to skeletal relapse, anterior open bite, and pain.[6] It is a multifactorial process where female gender, high mandibular plane angle, and large mandibular advancements are known clinical risk factors.[4][10][11] While no direct genetic association studies for CR in **BSSO** patients have been published, evidence from related fields suggests plausible candidate genes and pathways related to hormonal regulation, inflammation, and tissue remodeling.

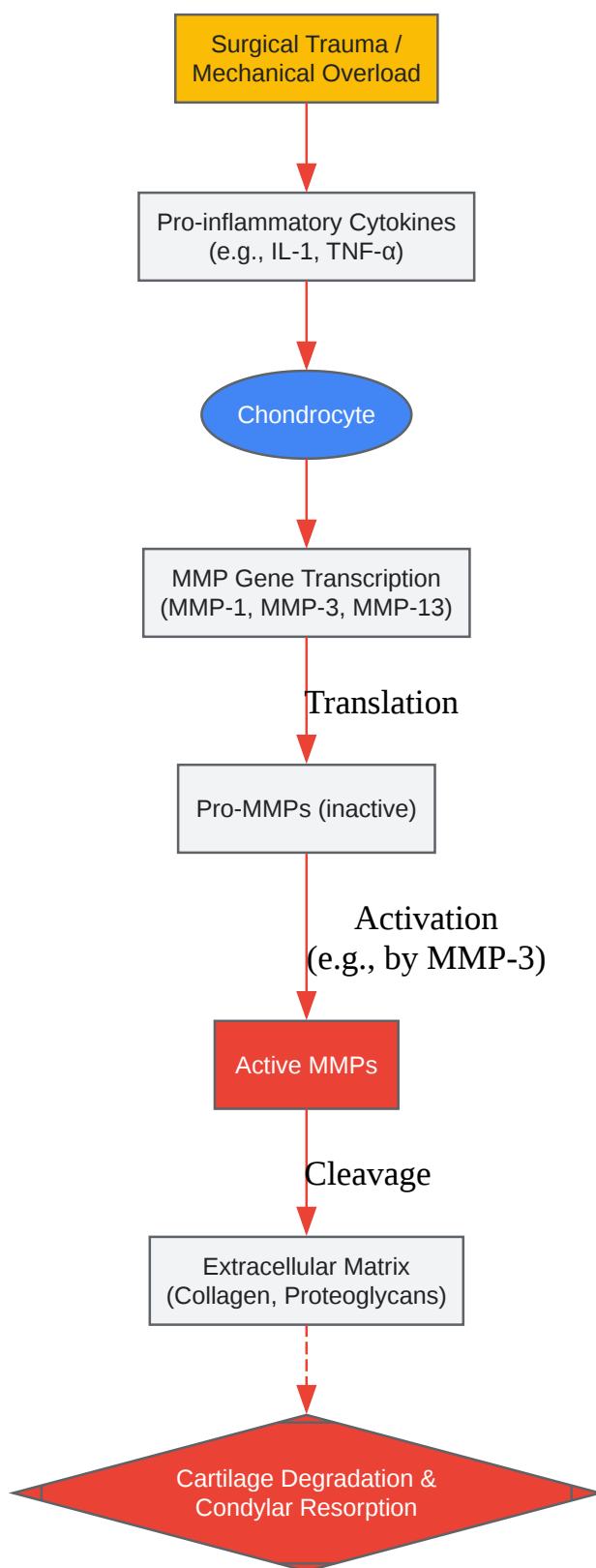
### Candidate Genes and Pathways

- **Hormonal Factors:** The strong predilection for CR in young females suggests a hormonal influence.[10] Variants in the Estrogen Receptor 1 gene (ESR1) are therefore strong candidates, as estrogen plays a key role in regulating bone and cartilage metabolism.[12]
- **Inflammation and Autoimmunity:** Genetic loci associated with temporomandibular joint (TMJ) involvement in juvenile idiopathic arthritis (JIA), a condition that often leads to CR, provide compelling candidates. These include genes involved in immune regulation and inflammation, such as MAPK14, NLRP3, and MAP2K4.[12] These pathways may be pathologically activated by the surgical trauma and subsequent mechanical loading in susceptible individuals.
- **Tissue Remodeling:** The balance of extracellular matrix degradation and synthesis is critical for condylar health. Matrix metalloproteinases (MMPs) are enzymes that degrade cartilage and bone.[13] Polymorphisms in MMP genes, such as MMP-1, MMP-3, and MMP-13, have been associated with increased risk of osteoarthritis and may play a role in post-surgical condylar degradation.[14][15] These enzymes are counteracted by Tissue Inhibitors of Metalloproteinases (TIMPs). A genetic predisposition to an imbalance favoring MMP activity could increase CR risk.

Gene Family/Gene	Function	Hypothesized Role in Condylar Resorption Post-BSSO
ESR1	Encodes Estrogen Receptor Alpha	Polymorphisms may alter estrogen signaling, affecting cartilage and bone homeostasis. <a href="#">[12]</a>
MAPK14, NLRP3	Inflammatory signaling, inflammasome	Variants may lead to an exaggerated inflammatory response to surgical trauma. <a href="#">[12]</a>
MMP-1, MMP-13	Collagenase enzymes	Overexpression or higher activity due to genetic variants could drive cartilage degradation. <a href="#">[15]</a>
MMP-3	Stromelysin enzyme, activates other MMPs	Polymorphisms may increase MMP activation, leading to excessive matrix breakdown. <a href="#">[14]</a>

Table 2: Candidate Genes Potentially Associated with Condylar Resorption Post-BSSO.

## Visualization: MMP Signaling in Cartilage Degradation



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*Caption: Hypothesized role of MMPs in post-surgical condylar resorption.*

## Bone Healing and Postoperative Stability

Successful **BSSO** outcomes depend on timely and robust bone healing at the osteotomy site. Impaired healing can lead to non-union, while suboptimal bone remodeling can contribute to long-term skeletal relapse.<sup>[16][17]</sup> The processes of angiogenesis and osteogenesis are critical, and the genes governing these pathways are logical candidates for influencing surgical stability.

### Candidate Genes and Pathways

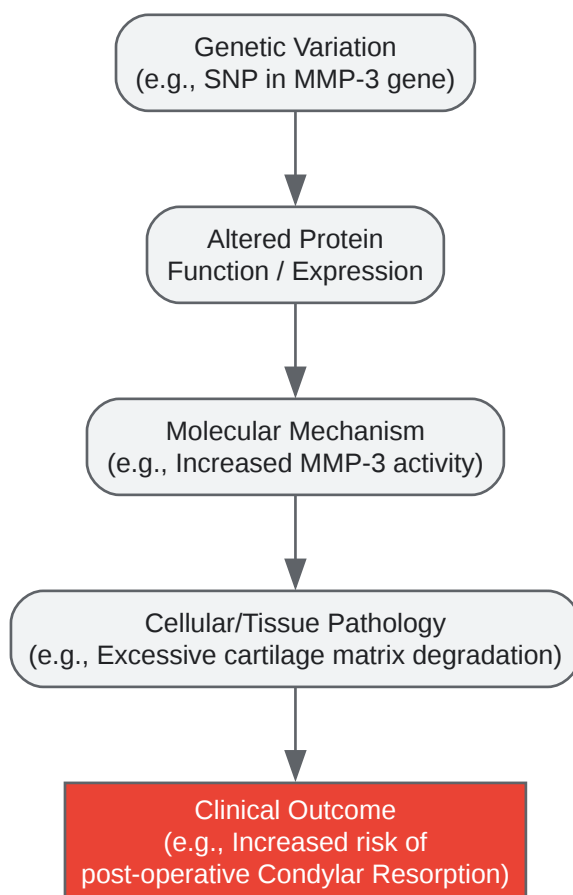
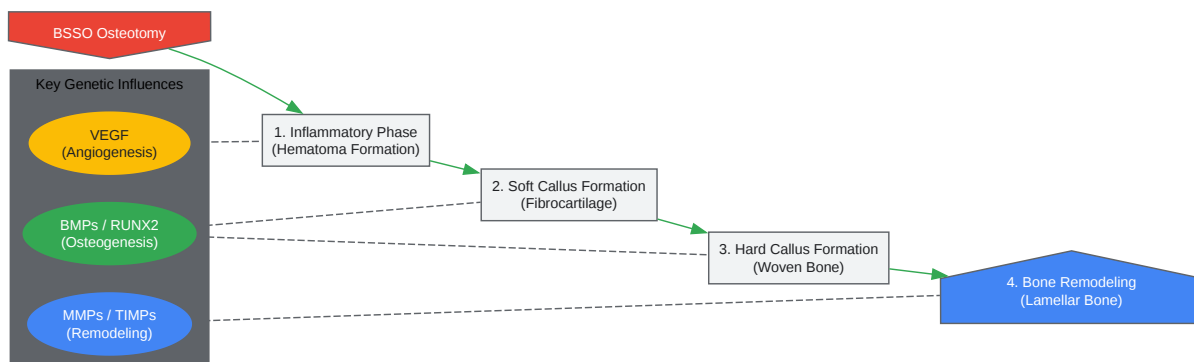
- **Angiogenesis:** A sufficient blood supply is a prerequisite for bone healing. Vascular Endothelial Growth Factor (VEGF) is a master regulator of angiogenesis.<sup>[18]</sup> Polymorphisms in the VEGFA gene have been shown to influence VEGF production and are associated with outcomes in other bone-related pathologies, suggesting they could also impact the vascularization and subsequent healing of the **BSSO** site.<sup>[19][20][21]</sup>
- **Osteogenesis and Bone Formation:** The Bone Morphogenetic Protein (BMP) signaling pathway is fundamental to bone formation, inducing the differentiation of mesenchymal stem cells into osteoblasts. Genes such as BMP2, BMP4, and BMP7 are key players.<sup>[22]</sup> Downstream of this pathway, transcription factors like RUNX2 are essential for osteoblast differentiation. Genetic variations that reduce the efficacy of this signaling cascade could logically lead to delayed or impaired bone union.
- **Extracellular Matrix Remodeling:** Long-term stability is influenced by the remodeling of the newly formed bone and surrounding soft tissues. As with condylar resorption, MMPs are involved in this process. An appropriate balance of MMP activity is required for healthy tissue turnover. Polymorphisms in MMP genes could potentially influence this delicate balance, affecting the long-term integrity and stability of the surgical correction.<sup>[23]</sup>



Gene Family/Gene	Function	Potential Role in BSSO Bone Healing & Stability
VEGFA	Angiogenesis, vascular permeability	Variants may affect blood vessel formation at the osteotomy site, impacting healing. <a href="#">[18]</a>
BMP2, BMP4	Osteoinductive signaling molecules	Polymorphisms could reduce the signaling strength for new bone formation. <a href="#">[22]</a>
RUNX2	Master transcription factor for osteoblasts	Variations might impair osteoblast differentiation and bone matrix deposition.
MMPs	Extracellular matrix degradation	Imbalanced activity could affect the quality of healed bone and soft tissue adaptation. <a href="#">[13]</a>

Table 3: Candidate Genes Potentially Associated with Bone Healing and Stability Post-BSSO.

## Visualization: Key Stages of Bone Healing



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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